![molecular formula C18H21BrN4O B2985160 N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 329779-66-0](/img/structure/B2985160.png)
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities, particularly its antibacterial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against resistant bacterial strains.
The compound can be synthesized through a series of reactions involving 4-bromo-3-methyl aniline and various piperazine derivatives. The synthesis often employs Suzuki coupling methods, yielding moderate to good results. The molecular formula for this compound is C18H21BrN4O, and it is characterized by its unique structural features that contribute to its biological activity .
2.1 Efficacy Against XDR-Salmonella Typhi
Recent studies have demonstrated the compound's effectiveness against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives of the compound were evaluated:
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
5a | 50 | 100 |
5b | 25 | 50 |
5c | 12.5 | 25 |
5d | 6.25 | 12.5 |
Among the tested derivatives, 5d exhibited the strongest antibacterial activity with an MIC of 6.25 mg/mL , making it a promising candidate for further development as an antibacterial agent .
The antibacterial mechanisms of this compound involve inhibition of bacterial DNA gyrase, similar to that of ciprofloxacin, which is a known reference drug for treating bacterial infections . Molecular docking studies have indicated favorable interactions between the compound and the target enzyme, suggesting potential for effective treatment strategies against resistant strains .
3.1 In Vitro Studies
In vitro assays have confirmed that the compound not only inhibits bacterial growth but also exhibits significant activity against other pathogens. For example, derivatives containing piperazine structures have shown enhanced antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .
3.2 Synergistic Effects
Research has also explored the synergistic effects of combining this compound with other antibiotics. In particular, studies indicate that when used in combination with ciprofloxacin, the efficacy against resistant strains is significantly enhanced, suggesting a potential strategy for overcoming antibiotic resistance .
4. Conclusion
This compound presents a compelling case for further research due to its potent antibacterial activity against XDR-Salmonella Typhi and its potential mechanisms of action involving DNA gyrase inhibition. The promising results from in vitro studies and the possibility of synergistic effects with existing antibiotics highlight its potential as a novel therapeutic agent in combating resistant bacterial infections.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-14-12-15(5-6-16(14)19)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVISFOBXPVRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。